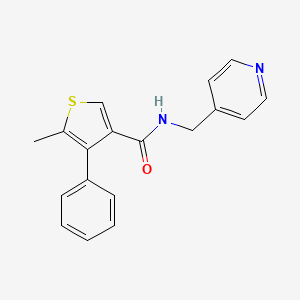

5-methyl-4-phenyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

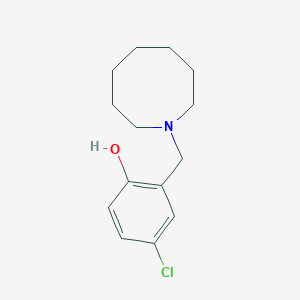

5-methyl-4-phenyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide, commonly known as MPTP, is a synthetic chemical compound that has been extensively studied for its effects on the central nervous system. MPTP was first synthesized in the 1970s as a potential herbicide, but it was later discovered that it has neurotoxic properties that can cause Parkinson's disease-like symptoms in humans and other primates. Since then, MPTP has been used as a research tool to study the mechanisms of Parkinson's disease and to develop new treatments for the condition.

Mécanisme D'action

MPTP is converted into MPP+ by the enzyme MAO-B, which is found in high levels in dopaminergic neurons. MPP+ is taken up by the dopamine transporter into the neurons, where it accumulates and causes oxidative stress and mitochondrial dysfunction. This leads to the death of the dopaminergic neurons, which results in a depletion of dopamine and the development of Parkinson's disease-like symptoms.

Biochemical and Physiological Effects

MPTP has been shown to cause a range of biochemical and physiological effects in the brain. These include the depletion of dopamine, the activation of microglia and astrocytes, the induction of oxidative stress and inflammation, and the disruption of mitochondrial function. These effects are similar to those observed in Parkinson's disease, suggesting that MPTP is a useful tool for studying the condition.

Avantages Et Limitations Des Expériences En Laboratoire

MPTP has several advantages and limitations for lab experiments. One of the advantages is that it can be used to selectively destroy dopaminergic neurons in the substantia nigra, which is the region of the brain that is affected in Parkinson's disease. This allows researchers to study the mechanisms of the condition in a controlled manner. However, MPTP has several limitations, including its toxicity to humans and other primates, which limits its use in clinical studies. Additionally, MPTP does not fully replicate the complex pathophysiology of Parkinson's disease, which can limit its relevance to the condition.

Orientations Futures

There are several future directions for research on MPTP and its role in Parkinson's disease. One direction is to develop new treatments that can prevent or reverse the neurotoxic effects of MPTP and other neurotoxins that cause Parkinson's disease. Another direction is to study the role of inflammation and oxidative stress in the pathogenesis of Parkinson's disease, and to develop new therapies that target these pathways. Additionally, there is a need to develop new animal models that better replicate the complex pathophysiology of Parkinson's disease, which can help to identify new therapeutic targets and treatments.

Méthodes De Synthèse

MPTP can be synthesized by several methods, including the reaction of 4-methylthiophenol with benzaldehyde to form 4-methylphenylthioacetophenone, which is then reacted with pyridine-4-carboxaldehyde to form MPTP. Another method involves the reaction of 4-methylthiophenol with 4-chlorobenzyl chloride to form 4-methylphenylthioethyl chloride, which is then reacted with pyridine to form MPTP.

Applications De Recherche Scientifique

MPTP has been widely used in scientific research to study the mechanisms of Parkinson's disease. MPTP is converted into a toxic metabolite, MPP+, by the enzyme monoamine oxidase B (MAO-B), which selectively destroys dopaminergic neurons in the substantia nigra of the brain. This leads to a depletion of dopamine, which is the neurotransmitter that is responsible for controlling movement. The neurotoxicity of MPTP is similar to the neurodegeneration that occurs in Parkinson's disease, making it an ideal research tool for studying the condition.

Propriétés

IUPAC Name |

5-methyl-4-phenyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2OS/c1-13-17(15-5-3-2-4-6-15)16(12-22-13)18(21)20-11-14-7-9-19-10-8-14/h2-10,12H,11H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZMQNOQJWLCIBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CS1)C(=O)NCC2=CC=NC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{[N-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycyl]amino}benzoate](/img/structure/B4967999.png)

![2-[(6-methyl-4-pyrimidinyl)thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4968022.png)

![6-bromo-N-[3-(4-chlorophenoxy)-5-nitrophenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4968056.png)

![1-(4-chloro-2-methylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4968068.png)

![N-[2-(4-isopropylphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B4968069.png)

![N-{1-[1-(2-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B4968070.png)

![N-benzyl-1-[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]-N-methylmethanamine](/img/structure/B4968091.png)